Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Overview
Description
Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.
Mechanism of Action
Target of Action
Alphazurine G, also known as Ethanaminium, is a complex compound that interacts with various targets within the body. It’s known that the mechanism of action involves the interaction of alphazurine g with the target structures, allowing for their visualization under a microscope .
Mode of Action
It’s believed that the compound interacts with its targets, causing a change in their structure or function . This interaction can lead to various changes within the cell, affecting cellular processes and potentially leading to observable effects.
Pharmacokinetics
It’s known that the stability and behavior of alphazurine g in a vehicle such as lidocaine hydrochloride injection were studied with regard to medication orders which may be prepared by hospital pharmacists .
Biological Activity
Ethanaminium, N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This article examines its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a quaternary ammonium structure, which is known to impart certain biological activities. Its systematic name indicates a complex arrangement involving diethylamino and disulfophenyl groups, contributing to its unique properties. The molecular formula can be represented as C₁₈H₃₁N₂O₆S₂.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including ethanaminium derivatives, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that ethanaminium derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggesting their potential as disinfectants or preservatives in consumer products .
Cytotoxicity and Safety Profile
Toxicological assessments have been performed to evaluate the safety of ethanaminium compounds. In a study assessing tetraethylammonium salts (which share structural similarities), an LD50 greater than 2000 mg/kg was reported, indicating low acute toxicity . However, significant changes in hematological parameters were observed at higher doses, emphasizing the need for careful dosage considerations in therapeutic applications .
Interaction with Biological Systems
Ethanaminium compounds can interact with biological systems through various mechanisms:
- Cell Membrane Disruption : The cationic nature of these compounds allows them to interact with negatively charged components of cell membranes.
- Enzyme Inhibition : Some studies suggest that ethanaminium derivatives may inhibit specific enzymes involved in cellular processes, which could be leveraged for therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study focused on the efficacy of ethanaminium-based surfactants demonstrated their effectiveness against pathogenic bacteria in both laboratory and field settings. The results showed a reduction in microbial load by up to 99% when used in appropriate concentrations .
- Cytotoxicity Assessment : In a 28-day repeated-dose oral toxicity study involving similar compounds, no severe adverse effects were noted at doses up to 1000 mg/kg bw/day. This suggests a favorable safety profile for potential therapeutic use .
Data Table: Summary of Biological Activities
Properties
CAS No. |
116-95-0 |
---|---|
Molecular Formula |
C27H33N2O6S2+ |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1 |
InChI Key |
IKHKJYWPWWBSFZ-UHFFFAOYSA-O |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
boiling_point |
Decomposes |
Color/Form |
VIOLET POWDER Dark bluish-green powde |
Key on ui other cas no. |
116-95-0 |
physical_description |
Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |
Pictograms |
Irritant |
solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Alphazurine G suitable as a redox indicator?
A1: While the provided research abstract doesn't delve into the specific mechanisms, it suggests that Alphazurine G, similar to N,N'-substituted benzidines, exhibits a noticeable color change upon oxidation or reduction. [] This color change allows researchers to visually determine the endpoint of a redox titration. Further research into the specific color transitions and the redox potentials at which they occur would be beneficial for practical applications.
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